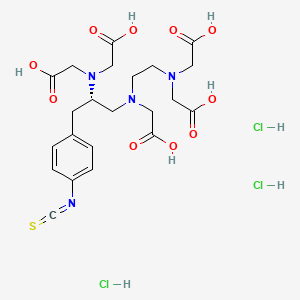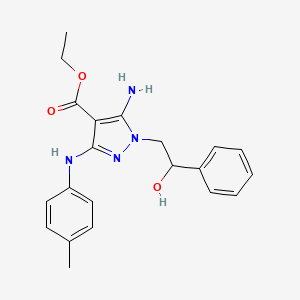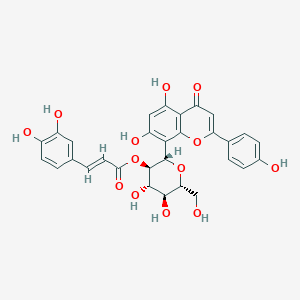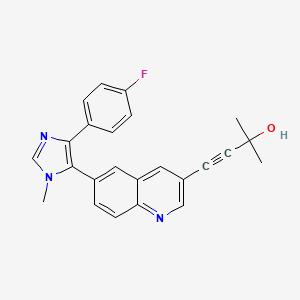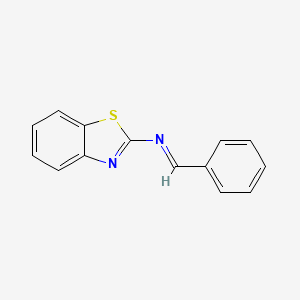
Benzothiazol-2-yl-benzylidene-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “A” is a chemical substance composed of two or more elements chemically combined in fixed proportions. It is widely used in various fields due to its unique properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compound “A” can be achieved through several synthetic routes. One common method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, the reaction of magnesium with methyl bromide produces methylmagnesium bromide . Another method is metathesis, where an organometallic compound reacts with a binary halide to form the desired product .
Industrial Production Methods
Industrial production of compound “A” often involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. For instance, the production of aldehydes and ketones can be achieved through the ozonolysis of alkenes or the oxidation of primary alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
Compound “A” undergoes various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the reduction of carboxylic acids produces primary alcohols .
Applications De Recherche Scientifique
Compound “A” has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in drug development and as a therapeutic agent.
Industry: Applied in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. For instance, in drug development, compound “A” may bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “A” include other organometallic compounds and aldehydes. These compounds share some structural and functional similarities but differ in their specific properties and applications .
Uniqueness
What sets compound “A” apart from its similar counterparts is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H10N2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
(E)-N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H/b15-10+ |
Clé InChI |
SBRCQCMQXNSPJR-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


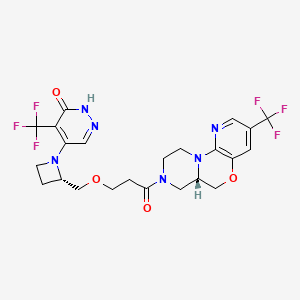
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
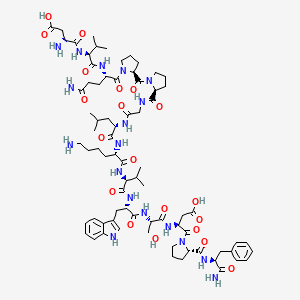
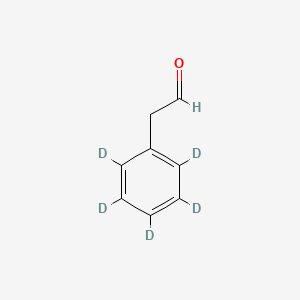
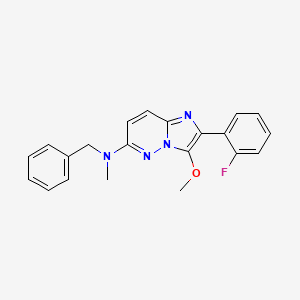
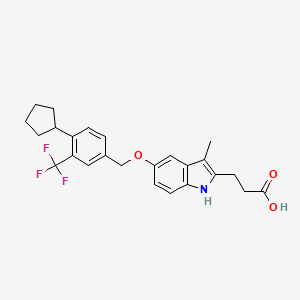
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
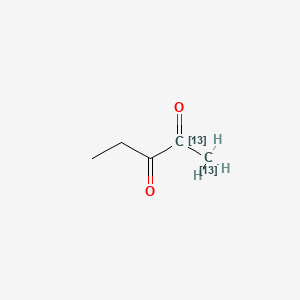
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
